1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine
Overview
Description
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzo[1,4]dioxin ring fused with a piperazine moiety
Scientific Research Applications
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related to neurotransmission and inflammation .
Result of Action
Inhibition of cholinesterases could potentially lead to increased acetylcholine levels, affecting neurotransmission . Inhibition of lipoxygenase enzymes could impact inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperazine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is unique due to its specific structural features that combine the benzo[1,4]dioxin ring with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKOLJGPLNOPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360062 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148245-18-5 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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